molecular formula C36H46O2S2 B12613516 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene CAS No. 918441-49-3

5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene

Cat. No.: B12613516
CAS No.: 918441-49-3
M. Wt: 574.9 g/mol
InChI Key: ZGIKUEHKAMLPJA-NSOVKSMOSA-N
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Description

5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is an organic compound known for its unique structural properties It belongs to the class of bithiophenes, which are compounds containing two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

    Materials Science: The compound is studied for its potential use in creating advanced materials with unique electronic properties.

    Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with two thiophene rings but without the pentyloxypropylphenyl side chains.

    5,5’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms on the thiophene rings.

    5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: A similar compound with methoxyphenyl side chains instead of pentyloxypropylphenyl.

Uniqueness

5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is unique due to its specific side chains, which can impart different electronic and physical properties compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

918441-49-3

Molecular Formula

C36H46O2S2

Molecular Weight

574.9 g/mol

IUPAC Name

2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene

InChI

InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1

InChI Key

ZGIKUEHKAMLPJA-NSOVKSMOSA-N

Isomeric SMILES

CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC

Canonical SMILES

CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC

Origin of Product

United States

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